2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups including an oxadiazole ring, a naphthyridine ring, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Computational and Pharmacological Potential
The computational and pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, reveals their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives exhibit binding and moderate inhibitory effects across various assays, highlighting their significance in the development of new therapeutic agents (Faheem, 2018).
Antibacterial Activity
The synthesis of acetamide derivatives incorporating the 1,3,4-oxadiazole moiety has demonstrated significant antibacterial activity. This activity underscores the potential of these compounds in addressing bacterial infections, thereby contributing to the field of antimicrobial drug discovery (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Evaluation
Oxadiazole derivatives have been synthesized and characterized for their anticancer evaluation, particularly against breast cancer cell lines. These compounds exhibit promising activity, suggesting their utility in cancer treatment strategies (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Efficient Synthesis Techniques
The development of efficient synthesis techniques for oxadiazolyl-naphthyridines using solventless systems and microwave irradiation reflects advancements in chemical synthesis methodologies. Such techniques not only enhance the purity and yield of these compounds but also contribute to the green chemistry paradigm by reducing solvent use (Mogilaiah, Rani, Sakram, & Reddy, 2006).
Antimicrobial and Antitumor Agents
The design and synthesis of hydrazide, oxadiazole, and benzothiazole derivatives, starting from 3-methoxyphenol, have shown promising antimicrobial activity against various bacteria and fungi. Furthermore, these compounds have been evaluated for their antiproliferative activity against human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O4/c1-16-12-17(2)25(18(3)13-16)31-24(35)15-34-14-23(26(36)22-11-6-19(4)30-28(22)34)29-32-27(33-38-29)20-7-9-21(37-5)10-8-20/h6-14H,15H2,1-5H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKHVPQYNOQTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3C)C)C)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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